molecular formula C2H5I B1601439 Iodoethane-1,1-d2 CAS No. 3652-82-2

Iodoethane-1,1-d2

Cat. No.: B1601439
CAS No.: 3652-82-2
M. Wt: 157.98 g/mol
InChI Key: HVTICUPFWKNHNG-CBTSVUPCSA-N
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Description

Iodoethane-1,1-d2, also known as ethyl-1,1-d2 iodide, is a deuterated compound with the molecular formula CH3CD2I. It is a stable isotope-labeled compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodoethane-1,1-d2 can be synthesized through the halogenation of deuterated ethane. One common method involves the reaction of deuterated ethane (C2D6) with iodine (I2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:

C2D6 + I2 → CH3CD2I + HI\text{C2D6 + I2 → CH3CD2I + HI} C2D6 + I2 → CH3CD2I + HI

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Iodoethane-1,1-d2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by another nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-).

    Catalysts: Catalysts such as aluminum trichloride (AlCl3) and copper (Cu) are often used to facilitate reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, and amines.

    Elimination Products: Alkenes are the primary products of elimination reactions.

Scientific Research Applications

Iodoethane-1,1-d2 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of iodoethane-1,1-d2 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium. The deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect. In biological systems, the incorporation of deuterium can alter the metabolic stability and distribution of the compound .

Comparison with Similar Compounds

Similar Compounds

    Iodoethane (C2H5I): The non-deuterated analog of iodoethane-1,1-d2.

    Bromoethane-1,1-d2 (C2D5Br): A similar deuterated compound with bromine instead of iodine.

    Iodoethane-2,2,2-d3 (C2D3H2I): Another deuterated analog with three deuterium atoms.

Uniqueness

This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular transformations. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing valuable insights into reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

1,1-dideuterio-1-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480509
Record name Iodoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-82-2
Record name Iodoethane-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3652-82-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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